molecular formula C30H41ClN2O3 B15085986 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769151-48-6

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Katalognummer: B15085986
CAS-Nummer: 769151-48-6
Molekulargewicht: 513.1 g/mol
InChI-Schlüssel: OFISLAIEGOWRBU-FEZSWGLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C30H41ClN2O3. It is a unique chemical structure that combines a palmitoyl group, a carbohydrazonoyl group, and a chlorobenzoate moiety. This compound is primarily used in early discovery research and is part of a collection of rare and unique chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the individual components. The palmitoyl group is typically introduced through esterification reactions, while the carbohydrazonoyl group is synthesized via hydrazone formation. The final step involves coupling these groups with the 4-chlorobenzoate moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to maintain the compound’s integrity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action for 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The palmitoyl group can facilitate membrane association, while the carbohydrazonoyl and chlorobenzoate moieties may interact with proteins or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

769151-48-6

Molekularformel

C30H41ClN2O3

Molekulargewicht

513.1 g/mol

IUPAC-Name

[2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C30H41ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-26-17-15-16-18-28(26)36-30(35)25-20-22-27(31)23-21-25/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+

InChI-Schlüssel

OFISLAIEGOWRBU-FEZSWGLMSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.